2-Ethylcrotonaldehyde
CAS No.: 19780-25-7
Cat. No.: VC1773306
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19780-25-7 |
|---|---|
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | (E)-2-ethylbut-2-enal |
| Standard InChI | InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3/b6-3+ |
| Standard InChI Key | IQGZCSXWIRBTRW-ZZXKWVIFSA-N |
| Isomeric SMILES | CC/C(=C\C)/C=O |
| SMILES | CCC(=CC)C=O |
| Canonical SMILES | CCC(=CC)C=O |
Introduction
Chemical Identity and Structure
2-Ethylcrotonaldehyde, with the molecular formula C6H10O, is an α,β-unsaturated aldehyde characterized by a carbon-carbon double bond conjugated with a carbonyl group. The compound's structure features an ethyl group substitution at the second carbon of the butenal backbone, resulting in its systematic IUPAC name: (2E)-2-ethyl-2-butenal .
The compound is known by several synonyms in chemical literature:
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2-Ethylbutenal
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2-ethyl-2-butena
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CH3CH=C(C2H5)CHO
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2-ETHYL-2-BUTENAL
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2-ethyl-but-2-enal
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Ethylcrotonaldehyde
Chemical identifiers for this compound include:
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CAS Registry Number: 19780-25-7
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InChI: InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3
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InChIKey: IQGZCSXWIRBTRW-UHFFFAOYSA-N
Physical Properties
2-Ethylcrotonaldehyde exhibits specific physical characteristics that are important for its handling, storage, and application in chemical processes. These properties are summarized in Table 1.
Table 1: Physical Properties of 2-Ethylcrotonaldehyde
| Property | Value |
|---|---|
| Molecular Weight | 98.14 g/mol |
| Melting Point | -78°C (estimate) |
| Boiling Point | 59°C at 55 mmHg |
| Density | 0.86 g/cm³ |
| Refractive Index | 1.4475 |
| Flash Point | 31°C |
| LogP | 1.597 (estimated) |
| Sensitivity | Air Sensitive |
The compound's relatively low flash point of 31°C indicates its flammability, requiring appropriate safety measures during handling and storage. Additionally, its air sensitivity suggests that the compound may undergo oxidation or other degradation reactions when exposed to air .
Spectroscopic Characteristics
Mass Spectrometry
The mass spectrum of 2-ethylcrotonaldehyde provides valuable information for its identification and structural confirmation. The spectrum was obtained at a source temperature of 260°C and a sample temperature of 180°C using 75 eV ionization energy .
The molecular ion peak appears at m/z 98, corresponding to the molecular weight of C6H10O. The base peak is observed at m/z 41 (100% relative abundance), while the molecular ion shows a relative abundance of 82.2%. Other significant fragments include m/z 55 (36.9%), m/z 69 (33.6%), and m/z 83 (30.4%) .
Table 2: Major Mass Spectral Fragments of 2-Ethylcrotonaldehyde
| m/z | Relative Abundance (%) |
|---|---|
| 41.0 | 100.0 |
| 98.0 | 82.2 |
| 55.0 | 36.9 |
| 69.0 | 33.6 |
| 83.0 | 30.4 |
| 27.0 | 24.5 |
| 29.0 | 18.5 |
| 42.0 | 15.9 |
| 53.0 | 11.4 |
| 97.0 | 8.6 |
| 99.0 | 5.6 |
This fragmentation pattern is consistent with the structure of 2-ethylcrotonaldehyde and can be used for its identification in analytical applications .
Synthesis Methods
Detailed Experimental Procedure
The patent provides a detailed experimental procedure for synthesizing 2-ethylcrotonaldehyde :
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A one-gallon container equipped with a brine cooling coil and stirring mechanism is charged with 2250 grams of mixed acetaldehyde and butyraldehyde (approximately 2800 cc).
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The mixture is cooled to 0°C, after which a slow stream of 2% aqueous sodium hydroxide solution is added while maintaining a temperature of about 12°C.
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Continuous vigorous agitation is maintained throughout the reaction, with alkalinity kept at a caustic concentration of 0.3% to 0.4%. Equilibrium is typically reached in seven to eight hours.
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After neutralization, the aldol reaction mixture is transferred to a second apparatus where cracking (dehydration) is effected by dropping it into boiling 2% sulfuric acid.
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The addition rate of the aldol is adjusted to match the distillate removal rate, maintaining a constant acid concentration in the kettle.
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To ensure complete removal of 2-ethylcrotonaldehyde in the distillate, the column head temperature is kept above 92°C, and distillation continues until a column head temperature of 97-98°C is reached.
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The entire distillation process for cracking or dehydration of the aldol reaction product takes approximately eight hours.
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The distillate is then subjected to rectification to isolate 2-ethylcrotonaldehyde from other reaction products .
Applications and Uses
Based on the available literature, 2-ethylcrotonaldehyde serves primarily as an intermediate in organic synthesis. The patent literature specifically identifies its role as a precursor in the production of 2-ethylbutyraldehyde through hydrogenation .
As an α,β-unsaturated aldehyde, 2-ethylcrotonaldehyde possesses a reactive functional group pattern that makes it valuable for various organic transformations, including:
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Conjugate additions
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Cycloaddition reactions
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Reduction reactions
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Condensation reactions
The patent notes that the improved process for making 2-ethylcrotonaldehyde is "well adapted for economical large scale production," suggesting industrial relevance for this compound .
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